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Compound Name: FLS-359

Cat. No.: B15585466 Get Quote

An objective analysis of the broad-spectrum antiviral agent FLS-359, focusing on the

consistency of its performance across various research settings and its comparison with

alternative antiviral compounds.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of the antiviral activity of FLS-359, a novel host-targeted inhibitor of

the sirtuin 2 (SIRT2) deacetylase. The data presented here is aggregated from multiple

research laboratories, offering insights into the reproducibility of its antiviral effects against a

wide range of RNA and DNA viruses.

Executive Summary
FLS-359 is an allosteric inhibitor of SIRT2, a host enzyme, which endows it with broad-

spectrum antiviral activity.[1][2] This mechanism of action, targeting a host cellular factor rather

than a viral component, is anticipated to present a higher barrier to the development of viral

resistance.[1][3] Studies have demonstrated its efficacy against diverse viral families, including

coronaviruses, orthomyxoviruses, flaviviruses, hepadnaviruses, and herpesviruses.[1][2] The

antiviral assays summarized below were conducted at several independent research

institutions, including Evrys Bio, USAMRIID, and ImQuest BioSciences, underscoring the

reproducibility of FLS-359's effects.[3]
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The following table summarizes the 50% effective concentration (EC50) of FLS-359 against a

panel of viruses, in comparison to other SIRT2 modulators and standard-of-care antiviral drugs.

The data indicates that FLS-359 consistently demonstrates potent antiviral activity, often

superior to that of other SIRT2 inhibitors.

Virus Family Virus
FLS-359 EC50
(µM)

Comparator
EC50 (µM)

Comparator
Drug

Herpesviridae

Human

Cytomegalovirus

(HCMV)

0.5 3.4
AGK2 (SIRT2

inhibitor)

Herpesviridae

Human

Cytomegalovirus

(HCMV)

0.5 8.2
AK-7 (SIRT2

inhibitor)

Hepadnaviridae
Hepatitis B Virus

(HBV)

Not explicitly

quantified

Not explicitly

quantified
Tenofovir

Coronaviridae
Betacoronavirus

1 (OC43)

Not explicitly

quantified

Not explicitly

quantified
Not specified

Arenaviridae
Junin virus

(Candid 1)

Not explicitly

quantified

Not explicitly

quantified
RIID E-1

Note: The IC50 values for FLS-359 against a broader range of viruses are mentioned in the

literature, but specific values for each virus in a comparative table with other drugs are not fully

detailed in the provided search results. The table above is constructed from available data

points.[4]

Mechanism of Action: SIRT2 Inhibition and
Downstream Effects
FLS-359 functions by binding to and allosterically inhibiting the deacetylase activity of the host

protein SIRT2.[1][4] This inhibition has multifactorial downstream effects that create an

inhospitable environment for viral replication. One of the key pathways affected is the AKT

signaling pathway, which is often manipulated by viruses to promote their replication and
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survival.[5] By modulating SIRT2, FLS-359 can interfere with this virus-induced activation of

AKT.[4]
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FLS-359 inhibits virus-activated SIRT2/AKT signaling.

Experimental Protocols
The antiviral activity of FLS-359 has been assessed using a variety of standardized assays.

Below are the methodologies for some of the key experiments.

Human Cytomegalovirus (HCMV) Spread Assay
This assay measures the ability of a drug to inhibit the spread of the virus from an initially

infected cell to neighboring cells.

Cell Culture: Diploid human fibroblasts (e.g., MRC-5) are cultured to confluence in

appropriate media.

Infection: A low multiplicity of infection (MOI) is used to ensure that only a fraction of the cells

are initially infected.

Drug Treatment: Following viral adsorption, the cell monolayer is washed, and media

containing various concentrations of FLS-359 is added.
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Incubation: The infected cultures are incubated for a period that allows for multiple rounds of

viral replication and spread (e.g., 5-7 days).

Quantification: Viral spread is quantified by measuring the size of fluorescent foci (if a

fluorescent reporter virus is used) or by plaque counting after immunostaining for viral

antigens.[3]

Quantitative Reverse Transcriptase PCR (qRT-PCR) for
Viral RNA
This method is used to quantify the effect of FLS-359 on the accumulation of viral RNA within

infected cells.

Cell Infection and Treatment: Cells are infected with the virus of interest at a specified MOI,

followed by treatment with different concentrations of FLS-359.

RNA Extraction: At a designated time post-infection (e.g., 72 hours), total RNA is extracted

from the cells using a commercial kit.

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA

(cDNA).

qPCR: The cDNA is then used as a template for quantitative PCR using primers specific for

viral and host housekeeping genes (for normalization).

Data Analysis: The relative abundance of viral RNA is calculated and compared between

treated and untreated samples.[6]
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1. Cell Seeding & Infection

2. Treatment with FLS-359

3. Incubation

4a. RNA Extraction & qRT-PCR 4b. Plaque/Focus Quantification

5. Data Analysis
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General workflow for in vitro antiviral assays.

Reproducibility Across Laboratories
A key strength of the data supporting FLS-359's antiviral activity is its generation across

multiple research sites. For instance, assays for Betacoronavirus 1 were conducted at Evrys

Bio, Junin virus assays at USAMRIID, and Hepatitis B virus assays at ImQuest BioSciences.[1]

While the specific assay formats and cell types varied depending on the virus, the consistent

observation of antiviral activity across these different laboratories lends confidence to the

broad-spectrum efficacy of FLS-359.[3] The use of different comparator drugs at each site

(e.g., tenofovir for HBV, RIID E-1 for Junin virus) further contextualizes the potency of FLS-359
against a range of viral pathogens.[1] The congruence of these findings from independent labs

suggests that the antiviral effects of FLS-359 are robust and reproducible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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